molecular formula C14H27NO2 B6340528 tert-Butyl 3-(cycloheptylamino)propanoate CAS No. 1221346-05-9

tert-Butyl 3-(cycloheptylamino)propanoate

Cat. No.: B6340528
CAS No.: 1221346-05-9
M. Wt: 241.37 g/mol
InChI Key: HDXSWFSGJRDVTI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(cycloheptylamino)propanoate is a tertiary-butyl ester derivative featuring a propanoate backbone substituted with a cycloheptylamino group. This compound is characterized by its bulky, lipophilic cycloheptyl substituent, which influences its physical properties and reactivity. Such derivatives are often intermediates in pharmaceutical or materials science applications, particularly in dendrimer conjugation for targeted drug delivery .

Properties

IUPAC Name

tert-butyl 3-(cycloheptylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-14(2,3)17-13(16)10-11-15-12-8-6-4-5-7-9-12/h12,15H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXSWFSGJRDVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 3-(cycloheptylamino)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with cycloheptylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl 3-(cycloheptylamino)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Scientific Research Applications

tert-Butyl 3-(cycloheptylamino)propanoate has several notable applications across diverse scientific disciplines:

Organic Synthesis

  • Building Block : It serves as a crucial intermediate in the synthesis of complex organic molecules, allowing for the construction of intricate molecular architectures. Its structural characteristics enable it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biological Research

  • Biochemical Probes : The compound is investigated for its interactions with biological macromolecules, making it a valuable tool in NMR studies to explore the structure and dynamics of proteins and nucleic acids.
  • Potential Therapeutics : Preliminary studies suggest that this compound may exhibit biological activity by modulating enzyme functions or influencing cellular pathways, indicating its potential utility in drug development.

Industrial Applications

  • Polymer Production : The compound is utilized in the production of specialty polymers and materials with tailored functional properties, enhancing their performance in various applications.
  • Chemical Manufacturing : Its unique reactivity profile allows it to be employed in the synthesis of specialty chemicals used across multiple industries.

Case Studies

  • Organic Synthesis Case Study : Researchers utilized this compound as an intermediate to synthesize a novel class of inhibitors targeting specific enzymes involved in metabolic pathways.
  • Biological Activity Study : A study demonstrated that derivatives of this compound could bind selectively to certain receptors, suggesting potential applications in pharmacology.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cycloheptylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cycloheptylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent Type Key Structural Feature Molecular Weight (g/mol) Reference
tert-Butyl 3-(cycloheptylamino)propanoate Cycloheptylamino Bulky, lipophilic 7-membered ring ~269.4 (estimated) N/A
tert-Butyl 3-(phenethylamino)propanoate (Compound 3) Phenethylamino Aromatic, planar phenyl group ~249.3
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate PEG-like chain Hydrophilic polyether spacer ~308.4
tert-Butyl 3-amino-2-methylpropanoate hydrochloride 2-Methyl, amino hydrochloride Steric hindrance from methyl; ionic form 195.69
(S)-tert-Butyl 2,3-diaminopropanoate 2,3-Diamino, chiral center Dual amino groups; S-configuration 160.22
Key Observations:
  • Lipophilicity vs. Hydrophilicity: The cycloheptylamino group confers higher lipophilicity compared to PEG-substituted analogs (e.g., tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate), which exhibit enhanced water solubility due to polyether chains .
  • Chirality and Reactivity: (S)-tert-Butyl 2,3-diaminopropanoate’s dual amino groups and stereochemistry enable applications in asymmetric synthesis, contrasting with the single amino group in the target compound .

Biological Activity

tert-Butyl 3-(cycloheptylamino)propanoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound this compound features a tert-butyl group attached to a propanoate moiety, with a cycloheptyl amine substituent. This structural configuration is significant as it influences the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological effects such as cytotoxicity, antiviral activity, and interaction with specific biological targets.

Cytotoxicity

Research indicates that certain derivatives of compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the micromolar range when tested against human osteosarcoma cells .

CompoundCell LineIC50 (μM)
Compound AHOS (Osteosarcoma)12 ± 2
Compound BHOS (Osteosarcoma)18 ± 3
This compoundTBDTBD

Antiviral Activity

In vitro studies have demonstrated that certain analogs of this compound can inhibit viral replication. For example, a related compound was shown to have an EC50 value of approximately 50 nM against HIV-1 integrase, indicating potent antiviral properties .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymatic pathways involved in viral replication and cellular proliferation.

Interaction with Target Enzymes

The compound may inhibit enzymes such as integrase or reverse transcriptase, which are crucial for viral replication. The binding affinity of these compounds is often measured using radiolabeled assays to determine their inhibitory potential .

Comparative Analysis

Comparative studies highlight the importance of substituents on the biological activity of similar compounds. For instance, replacing the tert-butyl group with other functional groups has been shown to alter lipophilicity and metabolic stability significantly. This alteration can lead to enhanced or diminished biological activity depending on the target application .

ModificationLog D ChangeMetabolic Stability Change
tert-butyl to CF3-cyclobutane+0.5Variable
tert-butyl to cyclopropane-Decreased

Case Studies

  • Antiviral Efficacy : In a study evaluating various analogs for their antiviral properties, it was found that compounds with cycloalkyl amines exhibited improved efficacy against viral targets compared to their linear counterparts .
  • Cytotoxicity Assessment : A case study involving human cancer cell lines demonstrated that certain derivatives showed significant cytotoxic effects, suggesting potential for therapeutic applications in oncology .

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